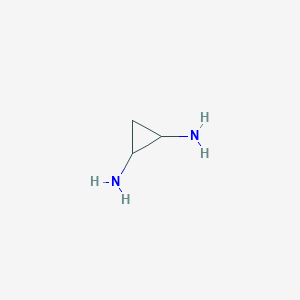
Cyclopropane-1,2-diamine
Vue d'ensemble
Description
Cyclopropane-1,2-diamine is a chemical compound with the molecular formula C3H9ClN2 and a molecular weight of 108.57 . It is also known by other synonyms such as 1,2-Cyclopropanediamine and trans-1,2-Diaminocyclopropane Dihydrochloride .
Synthesis Analysis
The synthesis of cyclopropanes has been a topic of interest for more than a century due to their unique reactivity . They have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . The synthesis of cyclopropanes can be classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .Molecular Structure Analysis
Cyclopropanes are types of alkanes that have one or more rings of carbon atoms in their structure . The structure of cyclopropane-1,2-diamine can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclopropanes are desirable structural motifs with valuable applications in drug discovery and beyond . They have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .Physical And Chemical Properties Analysis
Cyclopropane-1,2-diamine has a predicted boiling point of 133.6±8.0 °C and a predicted density of 1.054±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature . The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .Applications De Recherche Scientifique
Synthesis of Chiral Ligands and Receptors
Cyclopropane-1,2-diamine, and similar diamines like trans-cyclopentane-1,2-diamine, have gained attention for their use in synthesizing chiral ligands and receptors. These compounds serve as scaffolds for creating biologically active compounds, including those with chiral motifs, which are significant in medicinal and chemical research (González‐Sabín, Rebolledo, & Gotor, 2009).
Catalysis in Organic Synthesis
Cyclopropane-1,2-diamine derivatives have been used to create diiminophosphoranes, a class of ligands for enantioselective transition metal catalyzed reactions. These reactions are fundamental in organic synthesis, including processes like copper-mediated cyclopropanations (Reetz & Bohres, 1998).
Cross-Coupling Reactions
This diamine has found applications in facilitating metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. Such reactions are important for creating complex organic molecules, especially in the development of pharmaceuticals and agrochemicals (Saito & Fu, 2007).
Enantioselective Synthesis of Cyclopropanes
Cyclopropane-1,2-diamine is used in the enantioselective synthesis of cyclopropanes, a process critical for creating biologically active compounds with specific spatial arrangements. This is vital for drug development and understanding molecular interactions in biological systems (Lebel, Marcoux, Molinaro, & Charette, 2003).
Ring-Opening
Reactions of CyclopropanesCyclopropane-1,2-diamine-related compounds are utilized in the ring-opening reactions of donor-acceptor cyclopropanes. These reactions are significant for the synthesis of diamines and have applications in creating a wide range of compounds, including pharmaceutical intermediates (Garve, Jones, & Werz, 2017).
Formation of Zinc Complexes
In the field of inorganic chemistry, cyclopropane-1,2-diamine derivatives have been used to synthesize zinc complexes with potential antimicrobial activities. These complexes show significant activities against gram-negative bacteria and yeasts (Akhtar et al., 2015).
Spectroscopic Applications
Cyclopropane and its derivatives, including diamine variants, have been studied using vacuum ultraviolet spectroscopy and photoelectron spectroscopy. These studies help in understanding the electronic states and bonding features of cyclopropanes, which are critical in fields like material science (Basch, Robin, Kuebler, Baker, & Turner, 1969).
Synthesis of Diverse Substituted Cyclopropanes
Cyclopropane-1,2-diamine has been utilized in the asymmetric synthesis of polysubstituted cyclopropanes. These compounds are important in organic synthesis, offering a versatile approach to creating a variety of functionalized cycloalkanes and acyclic compounds (Dian & Marek, 2018).
Difunctionalization Reactions
The diamine plays a role in the 1,3-difunctionalization of cyclopropanes, which is important for modulating molecular shape and creating compounds with specific functional group arrangements. This is particularly relevant in drug design and development (Banik, Mennie, & Jacobsen, 2017).
Safety and Hazards
Cyclopropane-1,2-diamine has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Cyclopropanes have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . Based on the sustainable development in this area, future directions may focus on the recent advances in the synthesis of cyclopropanes classified by the type of catalytic system, including regio-, diastereo-, and enantio-selective reactions .
Propriétés
IUPAC Name |
cyclopropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBSLFFVASXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903789 | |
| Record name | NoName_4536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



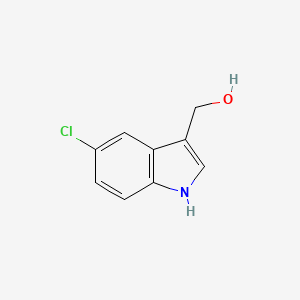


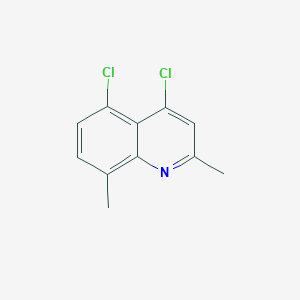
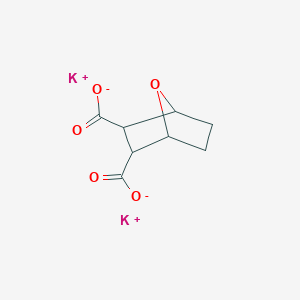

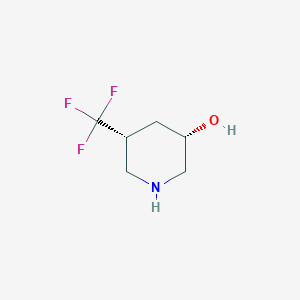

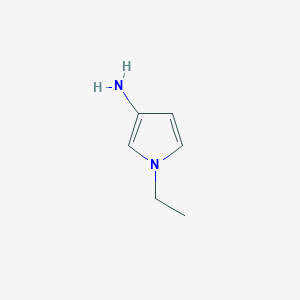
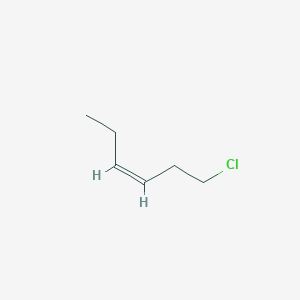
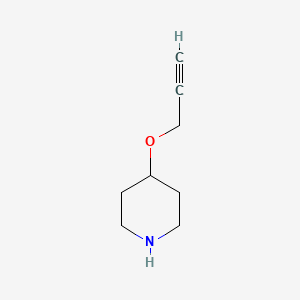
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)
![8-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3368762.png)